

Cytotoxicity comparison of 1-Benzofuran-4-ylmethanol and its isomers

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Compound of Interest

Compound Name: 1-Benzofuran-4-ylmethanol

Cat. No.: B15208732

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A Comparative Guide to the Cytotoxicity of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of benzofuran derivatives. While direct comparative data for **1-Benzofuran-4-ylmethanol** and its specific positional isomers remains limited in publicly available research, this document summarizes key structure-activity relationships and presents cytotoxic data for a range of structurally diverse benzofuran compounds. The information herein is intended to guide researchers in the design and evaluation of novel benzofuran-based compounds with therapeutic potential.

Introduction to Benzofuran Cytotoxicity

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a scaffold for a multitude of biologically active molecules.^{[1][2][3]} Its derivatives have garnered significant interest in medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer properties.^{[1][2][3][4]} The cytotoxic effects of benzofuran derivatives are intricately linked to their substitution patterns, with modifications to the benzofuran core significantly influencing their potency and selectivity against various cancer cell lines.^{[1][4]}

Structure-Activity Relationship of Benzofuran Derivatives

The cytotoxic activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system. Research has highlighted several key structural features that influence cytotoxicity:

- **Substitution at the C-2 and C-3 Positions:** Modifications at the C-2 and C-3 positions of the benzofuran ring have been shown to be crucial for cytotoxic activity.^[4] For instance, the presence of ester or heterocyclic ring substitutions at the C-2 position can be a key determinant of a compound's anticancer effects.^[4]
- **Halogenation:** The introduction of halogen atoms, such as bromine or chlorine, to the benzofuran structure can enhance cytotoxic potential.^{[5][6]} For example, brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have demonstrated stronger cytotoxic effects compared to their non-halogenated counterparts.^[5]
- **Hybrid Molecules:** The synthesis of hybrid molecules that incorporate the benzofuran scaffold with other pharmacologically active moieties, such as chalcones, pyrazolines, or nicotinonitriles, has yielded compounds with significant cytotoxic activity. These hybrid strategies aim to leverage the synergistic effects of the combined pharmacophores.
- **Phenolic and Methoxy Groups:** The presence and position of hydroxyl (phenolic) and methoxy groups can significantly impact cytotoxicity. It has been observed that a phenol group at position 2 or 3 of the benzofuran ring can be pivotal for activity.^[7] Conversely, in some instances, methylation of phenolic groups has been shown to improve cytotoxic potency.^[7]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a selection of benzofuran derivatives against various human cancer cell lines. This data, compiled from multiple studies, illustrates the impact of structural modifications on cytotoxic potency.

Compound	Cancer Cell Line	IC50 (μM)	Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate	A549 (Lung)	6.3 ± 2.5	[6]
HepG2 (Liver)	11 ± 3.2	[6]	
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate	A549 (Lung)	3.5 ± 0.6	[6]
HepG2 (Liver)	3.8 ± 0.5	[6]	
SW620 (Colon)	10.8 ± 0.9	[6]	
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone	K562 (Leukemia)	5.0	[5]
HL-60 (Leukemia)	0.1	[5]	
A benzofuran neolignan derivative	A-549 (Lung)	3.65 μg/mL	[8]
SMMC-7721 (Liver)	12.0 μg/mL	[8]	
l-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivative (4-fluoro derivative)	MCF-7 (Breast)	~35	[9]

Note: The cytotoxic activity is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value

indicates higher cytotoxic potency. The experimental conditions, such as incubation time and the specific assay used, can vary between studies.

Experimental Protocols

The following are detailed methodologies for two common assays used to evaluate the cytotoxicity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100-150 μL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the

compound concentration.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, can bind to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells.

Protocol:

- **Cell Seeding and Treatment:** Follow the same procedure as for the MTT assay (Steps 1 and 2).
- **Cell Fixation:** After compound treatment, gently remove the medium and fix the adherent cells by adding 50 μ L of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
- **Washing:** Wash the plates five times with deionized water to remove the TCA and excess medium.
- **Staining:** Add 50 μ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- **Removal of Unbound Dye:** Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
- **Protein-Bound Dye Solubilization:** Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 510 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

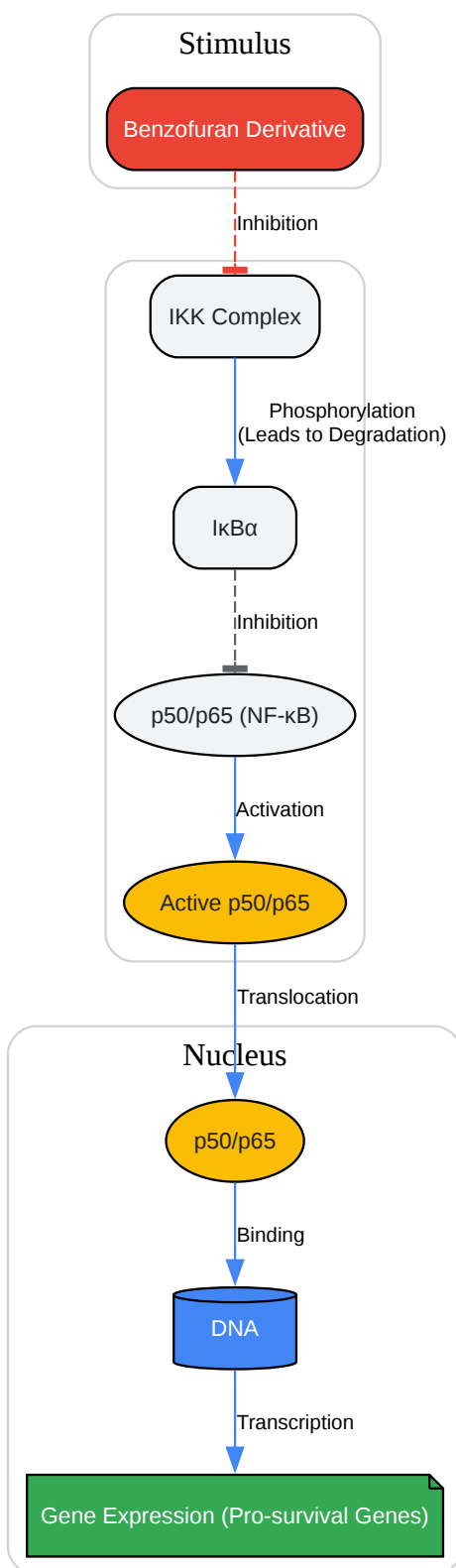
Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a key signaling pathway often implicated in the cytotoxic effects of benzofuran derivatives.



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A generalized workflow for in vitro cytotoxicity testing.



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Inhibition of the NF-κB signaling pathway by certain benzofuran derivatives.

Some benzofuran derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Certain benzofuran derivatives have been shown to inhibit the NF-κB signaling cascade, often by preventing the degradation of the inhibitory protein IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes, thereby sensitizing cancer cells to apoptosis.

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